molecular formula C21H23NO5 B11227316 8-methyl-N-[(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

8-methyl-N-[(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Cat. No.: B11227316
M. Wt: 369.4 g/mol
InChI Key: OXPTVELRWWDHLB-UHFFFAOYSA-N
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Description

8-methyl-N-[(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a complex organic compound characterized by its unique structural features. This compound belongs to the class of benzodioxepines and benzodioxins, which are known for their diverse biological activities and potential therapeutic applications. The presence of multiple functional groups, including methyl, carboxamide, and benzodioxepine moieties, contributes to its chemical reactivity and potential utility in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-N-[(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves several key steps:

    Formation of the Benzodioxepine Core: The initial step involves the cyclization of appropriate precursors to form the benzodioxepine core. This can be achieved through the reaction of catechol derivatives with suitable alkylating agents under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

    Formation of the Carboxamide Group: The carboxamide group is typically introduced through the reaction of the corresponding carboxylic acid derivative with an amine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often employ reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Introduction of halogens, nitro groups, or other substituents on the aromatic rings.

Scientific Research Applications

8-methyl-N-[(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The benzodioxepine and benzodioxin moieties may interact with enzymes or receptors, modulating their activity. The carboxamide group can form hydrogen bonds with biological macromolecules, influencing their function. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzodioxane: A simpler analog with similar structural features but lacking the carboxamide group.

    2,3-Dihydro-1,4-benzodioxin: Another related compound with a similar core structure but different substituents.

Uniqueness

8-methyl-N-[(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is unique due to the presence of multiple functional groups that contribute to its diverse chemical reactivity and potential applications. The combination of benzodioxepine and benzodioxin moieties, along with the carboxamide group, distinguishes it from other related compounds.

Properties

Molecular Formula

C21H23NO5

Molecular Weight

369.4 g/mol

IUPAC Name

8-methyl-N-[(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

InChI

InChI=1S/C21H23NO5/c1-13-8-17-19(27-7-6-26-17)10-15(13)12-22-21(23)16-11-20-18(9-14(16)2)24-4-3-5-25-20/h8-11H,3-7,12H2,1-2H3,(H,22,23)

InChI Key

OXPTVELRWWDHLB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1CNC(=O)C3=CC4=C(C=C3C)OCCCO4)OCCO2

Origin of Product

United States

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